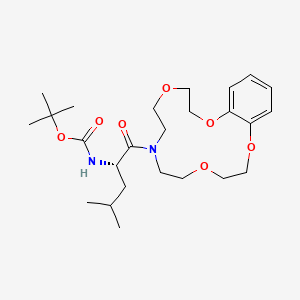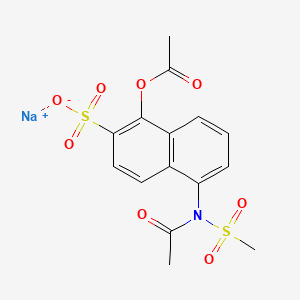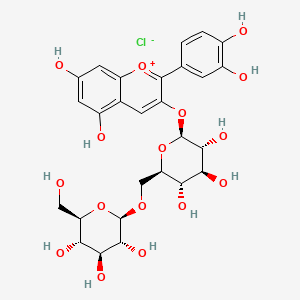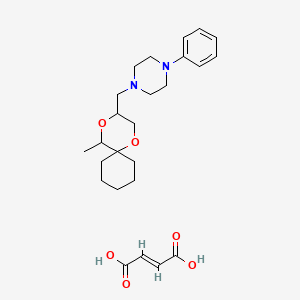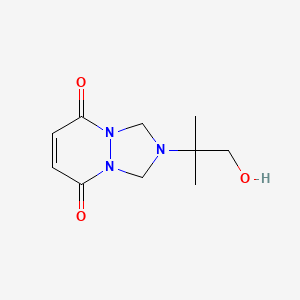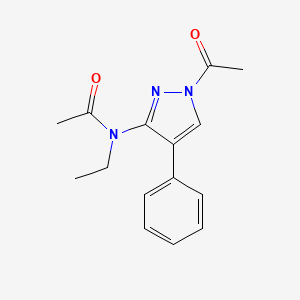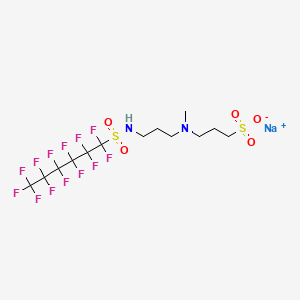
Trovafloxacin metabolite M3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trovafloxacin metabolite M3, also known as N-acetyltrovafloxacin, is a significant metabolite of trovafloxacin, a broad-spectrum antibiotic. Trovafloxacin was commonly marketed under the brand name Trovan by Pfizer. It is known for its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . due to its hepatotoxic potential, trovafloxacin was withdrawn from the market .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trovafloxacin metabolite M3 involves the acetylation of trovafloxacin. This process typically requires the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation of the amino group on the trovafloxacin molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Trovafloxacin metabolite M3 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogenating agents such as chlorine or bromine. The reaction is typically carried out under mild conditions to ensure selective substitution.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties compared to the parent compound.
Applications De Recherche Scientifique
Trovafloxacin metabolite M3 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of drug metabolism and pharmacokinetics.
Biology: It is used in the study of bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is used in the study of the pharmacological effects of trovafloxacin and its metabolites.
Industry: It is used in the development of new antibiotics and the study of drug safety and efficacy.
Mécanisme D'action
The mechanism of action of trovafloxacin metabolite M3 involves the inhibition of DNA gyrase and topoisomerase IV, similar to the parent compound trovafloxacin . These enzymes are essential for the replication and transcription of bacterial DNA. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to their death.
Comparaison Avec Des Composés Similaires
Trovafloxacin metabolite M3 can be compared with other similar compounds, such as:
Ciprofloxacin: Another fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.
Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A fluoroquinolone antibiotic with enhanced activity against Gram-positive bacteria.
This compound is unique due to its specific acetylation, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones .
Propriétés
Numéro CAS |
175426-02-5 |
|---|---|
Formule moléculaire |
C22H17F3N4O4 |
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
7-[(1R,5S)-6-acetamido-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H17F3N4O4/c1-9(30)26-18-12-6-28(7-13(12)18)21-16(25)5-11-19(31)14(22(32)33)8-29(20(11)27-21)17-3-2-10(23)4-15(17)24/h2-5,8,12-13,18H,6-7H2,1H3,(H,26,30)(H,32,33)/t12-,13+,18? |
Clé InChI |
CMOSICBJHWQANO-NCNPBXTDSA-N |
SMILES isomérique |
CC(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
SMILES canonique |
CC(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




